

Application Notes and Protocols: 3-Methyladipic Acid Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methyladipic acid**

Cat. No.: **B1216137**

[Get Quote](#)

Introduction

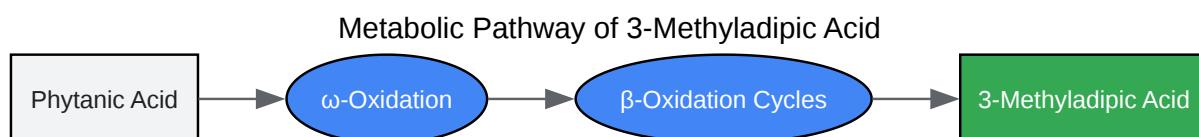
3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid that serves as a key biomarker in the diagnosis of certain metabolic disorders. It is notably a metabolite in the ω -oxidation pathway of phytanic acid. In individuals with Adult Refsum Disease (ARD), the primary α -oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the ω -oxidation pathway and subsequent excretion of **3-methyladipic acid** in the urine.^{[1][2]} Therefore, accurate quantification of **3-methyladipic acid** is crucial for clinical diagnostics and research into related metabolic pathways.

These application notes provide a comprehensive guide to the analytical standards available for **3-methyladipic acid**, their suppliers, and detailed protocols for its analysis using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **3-methyladipic acid** is presented below. This information is essential for the proper handling, storage, and analysis of the compound.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₂ O ₄	[1]
Molecular Weight	160.17 g/mol	[3]
CAS Number	3058-01-3	[1] [4]
Melting Point	100-102 °C	[5]
Boiling Point	230 °C at 30 mmHg	[5]
Appearance	Solid	[1]
Solubility	DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 5 mg/ml	[1]
InChI Key	SYEOWUNSTUDKGM-UHFFFAOYSA-N	[1] [3]


Analytical Standards and Suppliers

The quality and purity of analytical standards are paramount for accurate and reproducible results. Several reputable suppliers offer **3-methyladipic acid** analytical standards. A comparative summary is provided below to aid researchers in selecting the most suitable standard for their specific application.

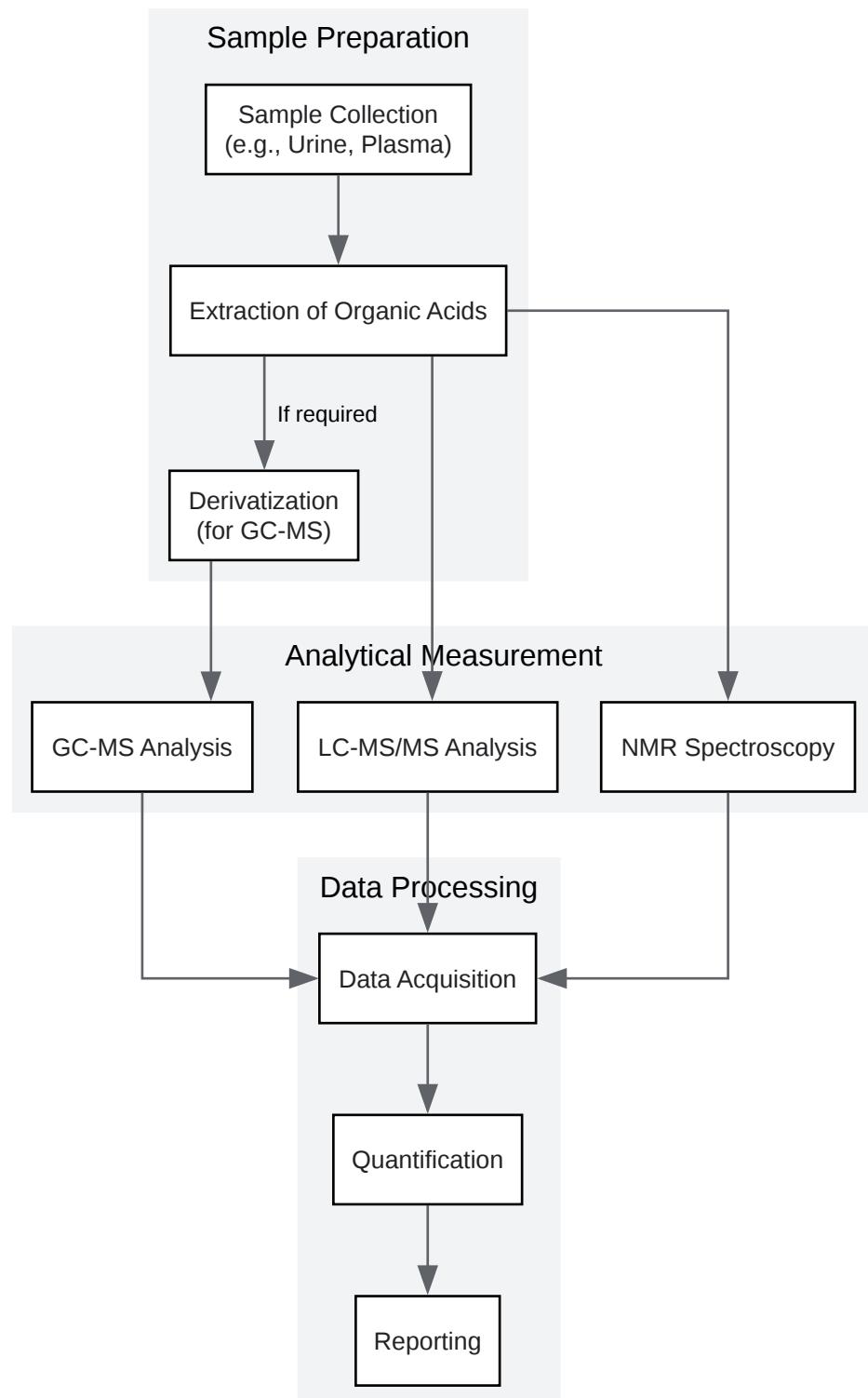
Supplier	Product Name	Purity	Format	Key Documents
Sigma-Aldrich	3-Methyladipic acid	99%	Powder	Certificate of Analysis (COA), Certificate of Origin (COO)
Cayman Chemical	3-Methyladipic Acid	≥95%	Solid	Certificate of Analysis, GC-MS Data
Selleck Chemicals	3-Methyladipic acid	Quality confirmed by NMR & HPLC	Solid	---
RayBiotech	3-Methyladipic acid	98%	Powder	---
MedChemExpress	3-Methyladipic acid	99.85%	Solid	Certificate of Analysis, HPLC, HNMR
Santa Cruz Biotechnology	3-Methyladipic acid	---	---	Certificate of Analysis (CoA)

Metabolic Pathway of 3-Methyladipic Acid

3-Methyladipic acid is the final product of the ω -oxidation of phytanic acid. This metabolic pathway becomes particularly significant in Adult Refsum Disease, where the primary α -oxidation pathway is impaired.^{[2][6]} The following diagram illustrates the metabolic route from phytanic acid to **3-methyladipic acid**.

[Click to download full resolution via product page](#)

Caption: ω -oxidation pathway of phytanic acid leading to **3-methyladipic acid**.


Experimental Protocols

Accurate quantification of **3-methyladipic acid** in biological matrices is essential for clinical diagnosis and research. The following are generalized protocols for the analysis of **3-methyladipic acid** using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The analysis of **3-methyladipic acid** from biological samples typically follows a standardized workflow, as depicted in the diagram below.

General Experimental Workflow for 3-Methyladipic Acid Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of **3-methyladipic acid**.

Protocol 1: GC-MS Analysis of 3-Methyladipic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like **3-methyladipic acid**, a derivatization step is necessary to increase volatility.

1. Sample Preparation and Extraction:

- For urine samples, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) is commonly employed.
- For plasma or serum, a protein precipitation step (e.g., with cold isopropanol) should be performed prior to extraction.^[7]
- The organic extract is then evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is derivatized to form a more volatile ester. A common method is esterification with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Alternatively, pentafluorobenzyl bromide (PFBBr) can be used for derivatization, which allows for sensitive detection in negative ion chemical ionization mode.^{[8][9]}

3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
- Injector: Splitless injection is often preferred for trace analysis.

- Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.[3]

4. Quantification:

- A calibration curve is generated using a series of known concentrations of the derivatized **3-methyladipic acid** analytical standard.
- An internal standard (e.g., a deuterated analog of **3-methyladipic acid** or a structurally similar dicarboxylic acid not present in the sample) should be used to correct for variations in extraction and derivatization efficiency.

Protocol 2: LC-MS/MS Analysis of 3-Methyladipic Acid

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids, often without the need for derivatization.

1. Sample Preparation:

- For urine samples, a simple dilution and filtration step may be sufficient.
- For plasma or serum, protein precipitation followed by centrifugation is necessary to remove proteins that can interfere with the analysis.[7]

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A reversed-phase C18 column is typically used for the separation of organic acids.[7]
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is commonly used.

- **Detection:** Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for **3-methyladipic acid** and the internal standard.

3. Quantification:

- An external calibration curve is constructed by analyzing a series of dilutions of the **3-methyladipic acid** analytical standard.
- The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Protocol 3: NMR Spectroscopy Analysis of 3-Methyladipic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis.

1. Sample Preparation:

- The analytical standard or extracted sample is dissolved in a deuterated solvent (e.g., Deuterium oxide (D_2O) or $DMSO-d_6$).[\[10\]](#)
- An internal standard with a known concentration and a distinct NMR signal (e.g., Trimethylsilylpropanoic acid - TMSP) is added for quantification.

2. NMR Instrumentation and Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
- **Experiments:** A standard one-dimensional proton (1H) NMR spectrum is typically acquired.[\[3\]](#) [\[11\]](#) For structural confirmation, two-dimensional experiments like COSY and HSQC can be performed.

3. Data Analysis and Quantification:

- The signals in the ^1H NMR spectrum are assigned to the different protons of the **3-methyladipic acid** molecule.
- The concentration of **3-methyladipic acid** is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of the known concentration of the internal standard.

Safety and Handling

3-Methyladipic acid is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. 3-メチルアジピン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]

- 10. rsc.org [rsc.org]
- 11. 3-Methyladipic acid(3058-01-3) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-Methyladipic Acid Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216137#3-methyladipic-acid-analytical-standards-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com